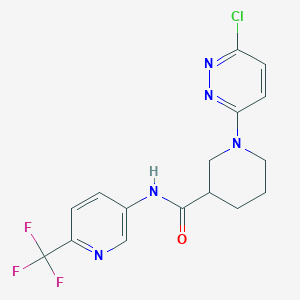![molecular formula C20H23N3O3 B12176455 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B12176455.png)
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a cinnolinone core, which is a bicyclic structure containing nitrogen atoms, fused with a morpholine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cinnolinone Core: The cinnolinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzophenone derivatives, under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cinnolinone core is replaced by a morpholine derivative.
Oxidation and Functionalization: The final step involves the oxidation of the intermediate compound to introduce the oxo group and further functionalization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: These compounds share a similar core structure but contain selenium atoms, which impart different chemical and biological properties.
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a quinoline core and are studied for their potential as acetylcholinesterase inhibitors.
2-[(4R)-2-oxo-4-phenylpyrrolidin-1-yl]-acetamide: This compound features a pyrrolidine ring and is synthesized through cyclization reactions.
Uniqueness
2-[2-oxo-2-(2-phenylmorpholino)ethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is unique due to its specific combination of a cinnolinone core and a morpholine ring, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C20H23N3O3 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C20H23N3O3/c24-19-12-16-8-4-5-9-17(16)21-23(19)14-20(25)22-10-11-26-18(13-22)15-6-2-1-3-7-15/h1-3,6-7,12,18H,4-5,8-11,13-14H2 |
InChIキー |
XQIOSJPSCPBZPK-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCOC(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-Cyclopropylethyl)carbamoyl]methoxy}benzamide](/img/structure/B12176373.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12176375.png)
![Ethyl 4-[(6-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12176386.png)



![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12176419.png)
![N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12176420.png)

![5-chloro-N-[2-(1H-imidazol-4-yl)ethyl]-1-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B12176427.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12176435.png)
![N-(3,5-dichlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B12176441.png)
![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B12176445.png)
